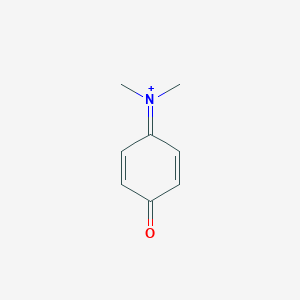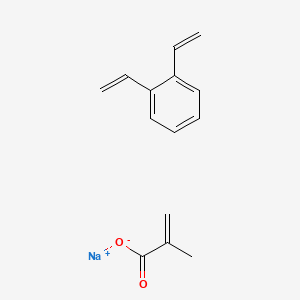
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with 2-methylprop-2-enoic acid in the presence of a sodium catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the aliphatic components can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism by which Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
類似化合物との比較
Similar Compounds
Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Similar in structure but with potassium instead of sodium.
1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Lacks the sodium component, leading to different chemical properties.
Uniqueness
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is unique due to the presence of both sodium and the specific arrangement of its aromatic and aliphatic components. This combination gives it distinct chemical and physical properties that make it valuable for various applications.
特性
CAS番号 |
63182-04-7 |
|---|---|
分子式 |
C14H15NaO2 |
分子量 |
238.26 g/mol |
IUPAC名 |
sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C4H6O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChIキー |
IGKBDWIPWLLGIW-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[Na+] |
関連するCAS |
63182-04-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
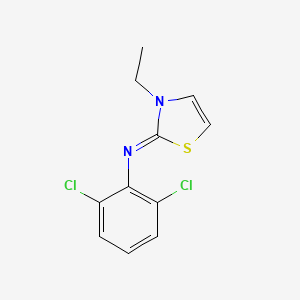

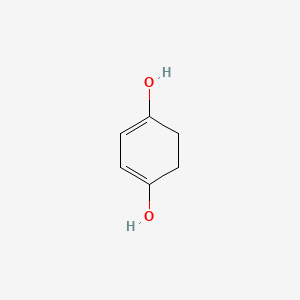

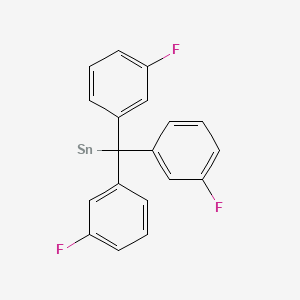




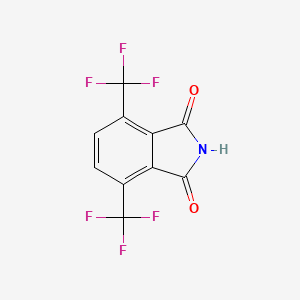
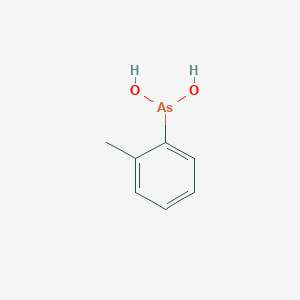
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
